molecular formula C22H23NO6 B13146751 1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione CAS No. 110037-65-5

1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione

Cat. No.: B13146751
CAS No.: 110037-65-5
M. Wt: 397.4 g/mol
InChI Key: JEBVWXUCXLPKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione is a nitro-substituted anthraquinone derivative characterized by hydroxyl groups at positions 1 and 5, bulky 2-methylpropyl (isobutyl) groups at positions 2 and 6, and a nitro group at position 2. Its molecular formula is C₂₂H₂₅NO₆ (inferred from structural analogs in ), with a molecular weight of approximately 407.44 g/mol (calculated). The compound’s nitro and hydroxyl groups confer distinct electronic and steric properties, making it relevant for applications in dyes, photoelectric materials, or pharmaceutical intermediates .

Properties

CAS No.

110037-65-5

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

1,5-dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C22H23NO6/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23(28)29)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8H2,1-4H3

InChI Key

JEBVWXUCXLPKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CC(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,5-dihydroxy-2,6-diisobutylanthracene-9,10-dione using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 1,5-dihydroxy-2,6-diisobutyl-4-aminoanthracene-9,10-dione.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their function. The compound may also act as an inhibitor of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Applications References
Target Compound : 1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione 1,5-OH; 2,6-bis(2-methylpropyl); 4-NO₂ C₂₂H₂₅NO₆ ~407.44 High steric bulk; potential dye/photoelectric use
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione 1,5-OH; 2,6-bis(2-methylpropyl); 4-NH₂ C₂₂H₂₅NO₄ 367.44 Reduced electron-withdrawing effect; possible bioactivity
1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione (CAS 110037-65-5) 1,5-OH; 2,6-diisobutyl; 4-NO₂ C₂₂H₂₅NO₆ ~407.44 Structurally identical to target compound (synonym?)
5-(2-(9,10-Dioxoanthracene-2-yl)hydrazineylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Hydrazineylidene; dioxane substituents C₂₀H₁₄N₂O₆ 378.34 Enhanced π-conjugation; dye intermediate
N,N'-(Anthraquinone-1,5-diyl)bis(4-methoxybenzamide) (CAS 84559-87-5) 1,5-bis(4-methoxybenzamide) C₃₀H₂₂N₂O₆ 506.50 High solubility; pharmaceutical applications

Key Comparative Analysis

Electronic Effects :
  • The nitro group in the target compound (electron-withdrawing) increases electrophilicity, enhancing reactivity in substitution reactions compared to the amino group in CAS 110037-66-6 (electron-donating) .
  • The hydrazineylidene group in ’s compound introduces extended conjugation, shifting absorption spectra toward longer wavelengths, which is advantageous for dyes .
Steric and Solubility Properties :
  • The bis(4-methoxybenzamide) substituents in CAS 84559-87-5 improve solubility in polar solvents due to methoxy groups, contrasting with the hydrophobic isobutyl groups in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.